(3,5-Dimethylphenoxy)acetyl chloride

概要

説明

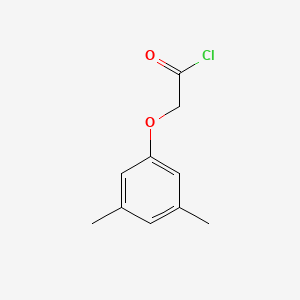

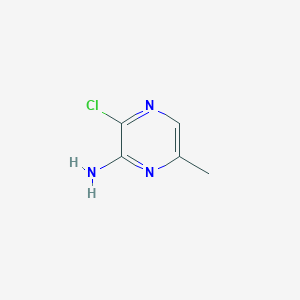

“(3,5-Dimethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.64 g/mol . It is commonly used in organic synthesis as a reagent for the preparation of various compounds.

Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylphenoxy)acetyl chloride” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact mass of the molecule is 198.0447573 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dimethylphenoxy)acetyl chloride” include a molecular weight of 198.64 g/mol, a computed XLogP3-AA of 3.2, no hydrogen bond donors, 2 hydrogen bond acceptors, and 3 rotatable bonds . The topological polar surface area is 26.3 Ų .科学的研究の応用

Organometallic Complex Formation : Suzuki et al. (1990) investigated the reaction of chloro- and (2,6-dimethylphenoxy)triorganostannanes with tris(dimethylamino)sulfonium (TAS) chloride or 2,6-dimethylphenoxide, leading to the formation of pentacoordinate stannate complexes. The study focused on the solution-phase behavior and solid-state structures of these complexes, highlighting their significance in organometallic chemistry (Suzuki, Masaaki et al., 1990).

Spectrophotometric Methods in Chemistry : Elton-Bott (1977) developed a spectrophotometric method using 3,4-dimethylphenol as a reagent, suitable for analyzing plant tissue, soils, and water. This method, which uses ethanol instead of acetone as a solvent, eliminates spectral interference and reduces the time for complete nitration of the reagent (Elton-Bott, R. R., 1977).

X-ray Powder Diffraction in Pesticide Research : Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, using X-ray powder diffraction. This study provided essential data on these organic compounds, such as peak positions, intensities, and unit-cell parameters, contributing to pesticide development (Olszewska, E. et al., 2011).

Ionophore in Membrane Sensors : Hassan et al. (2003) explored the use of a liver drug, which relates to the family of compounds including (3,5-Dimethylphenoxy)acetyl chloride, as an ionophore in plasticized poly(vinyl chloride) matrix membrane sensors for barium ions. This research opens up possibilities for advanced sensor development (Hassan, S. et al., 2003).

Safety And Hazards

特性

IUPAC Name |

2-(3,5-dimethylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-8(2)5-9(4-7)13-6-10(11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOSJYWMQDHMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509219 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylphenoxy)acetyl chloride | |

CAS RN |

78357-63-8 | |

| Record name | (3,5-Dimethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)